tert-Butyl (2-bromooxazol-4-yl)carbamate

Description

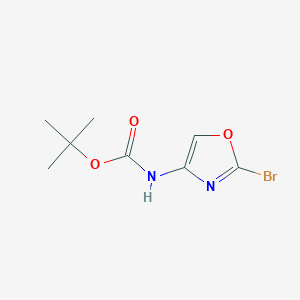

tert-Butyl (2-bromooxazol-4-yl)carbamate is a brominated oxazole derivative featuring a tert-butyl carbamate protecting group. This compound is widely utilized in medicinal chemistry and organic synthesis due to its reactive bromine atom, which facilitates cross-coupling reactions, and the carbamate group, which provides stability during synthetic workflows. Its structure combines a five-membered oxazole ring (with bromine at the 2-position and a carbamate group at the 4-position) and a tert-butyl moiety, making it a versatile intermediate for constructing complex molecules, particularly in drug discovery .

Properties

Molecular Formula |

C8H11BrN2O3 |

|---|---|

Molecular Weight |

263.09 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-1,3-oxazol-4-yl)carbamate |

InChI |

InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-5-4-13-6(9)10-5/h4H,1-3H3,(H,11,12) |

InChI Key |

XXXYXSQJFWYEDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Using Di-tert-butyl Dicarbonate (Boc2O)

A common method involves reacting an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or pyridine. This method is widely used for protecting amines as carbamates.

- Reagents: 2-bromo-4-aminooxazole, di-tert-butyl dicarbonate (Boc2O), triethylamine.

- Solvents: Dichloromethane or tetrahydrofuran.

- Temperature: Room temperature or slightly elevated.

- Yield: Typically high, depending on the purity of starting materials.

Curtius Rearrangement

Another approach involves the Curtius rearrangement of acyl azides to isocyanates, which can then be trapped by alcohols to form carbamates. However, this method is less direct for synthesizing This compound .

Specific Considerations for this compound

Given the lack of specific literature on This compound , the synthesis would likely follow general carbamate formation protocols. The key steps involve:

- Preparation of 2-Bromo-4-aminooxazole: This would typically involve the synthesis of the oxazole ring followed by bromination and amination steps.

- Carbamate Formation: Reaction of the amine with Boc2O in a suitable solvent.

Data Table: General Carbamate Synthesis Conditions

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc2O | Amine, Boc2O, TEA | CH2Cl2 or THF | Room Temp. | High |

| Curtius | Acyl Azide, Alcohol | Various | Elevated | Variable |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromooxazol-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, and reduction reactions can lead to the formation of dihydrooxazoles.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in solvents like 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

tert-Butyl (2-bromooxazol-4-yl)carbamate is a chemical compound with a molecular weight of approximately 232.08 g/mol, characterized by a tert-butyl group and a bromo-substituted oxazole moiety. It has a carbamate functional group, making it significant in various applications.

Applications

This compound finds utility in various fields:

- Pharmaceuticals It serves as an intermediate in the synthesis of bioactive compounds.

- Agrochemicals Potential applications include use as a pesticide.

- Materials Science As a building block for creating new materials with specific properties.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:

- Spectroscopy Using various spectroscopic methods to study the compound's interactions.

- Chromatography Employing chromatographic techniques to analyze binding interactions.

- Molecular Modeling Using computational methods to simulate and understand interactions at the molecular level.

Such studies are crucial for understanding its potential therapeutic uses and safety profile.

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique characteristics:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| tert-Butyl (2-bromoethyl)carbamate | Carbamate | Used as a pharmaceutical intermediate |

| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | Thiadiazole | Exhibits antimicrobial activity |

| tert-Butyl piperidin-4-ylcarbamate | Piperidine | Demonstrates strong bactericidal properties |

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromooxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound is compared to analogs with variations in heterocyclic rings, substituent positions, and functional groups. Key examples are summarized below:

| Compound Name | CAS Number | Ring Type | Bromine Position | Similarity Score | Key Features |

|---|---|---|---|---|---|

| tert-Butyl (2-bromooxazol-4-yl)carbamate | 1235406-42-4 | Oxazole | 2 | 1.00 (Reference) | Bromine at C2, carbamate at C4 |

| tert-Butyl (2-bromothiazol-4-yl)carbamate | 1245647-95-3 | Thiazole | 2 | 0.86 | Thiazole ring (S vs. O in oxazole) |

| tert-Butyl oxazol-4-ylcarbamate | 1314931-66-2 | Oxazole | – | 0.61 | Lacks bromine; carbamate at C4 |

| tert-Butyl (2-bromooxazol-5-yl)carbamate | 1094070-77-5 | Oxazole | 2 | 0.59 | Carbamate shifted to C5; steric hindrance |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | 169303-80-4 | Benzene | 2 | 0.86 | Aromatic ring instead of oxazole; methoxy at C5 |

Notes:

- Thiazole vs. Oxazole : Replacement of oxygen with sulfur (thiazole) reduces similarity (0.86) due to altered electronic properties and reactivity .

- Bromine Position: Bromine at C2 vs. C5 in oxazole derivatives significantly impacts reactivity.

- Ring Type : Phenyl-based analogs (e.g., 169303-80-4) exhibit high similarity (0.86) due to shared bromine and carbamate groups but lack heterocyclic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.